

PARP7 Mono-ADP-Ribosylation Targets: A Technical Guide

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Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a member of the PARP family of enzymes that catalyzes the transfer of a single ADP-ribose moiety from NAD+ to target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[1][2] Emerging as a critical regulator in various cellular processes, PARP7 has garnered significant attention for its roles in innate immunity, cancer progression, and nuclear receptor signaling.[1][2][3] This technical guide provides an in-depth overview of the known substrates of PARP7, the experimental methodologies used for their identification, and the functional consequences of their MARylation.

Known PARP7 Substrates and Sites of Mono-ADP-Ribosylation

PARP7 targets a diverse range of proteins, influencing their stability, activity, and interactions. The functional outcomes of PARP7-mediated MARylation are context-dependent, leading to either protein stabilization or degradation. A summary of key identified PARP7 substrates is presented below.



Target Protein	Functional Role of Target	Consequence of MARylation	Amino Acid Acceptor(s)	References
PARP7 (auto- modification)	Catalytic activity, protein stability	Regulates its own protein levels, potentially marking for degradation.	Not specified	
PARP13 (ZC3HAV1)	Regulator of antiviral innate immunity	Preferentially MARylated on cysteine residues in its RNA binding zinc finger domain.	Cysteine	
TBK1	Kinase in cytosolic nucleic acid-sensing pathways	Prevents autophosphorylat ion and activation, impairing the type I interferon response.	Not specified	
FRA1 (FOSL1)	Transcription factor	Protects from proteasomal degradation, supporting its function in negatively regulating IRF1.	Not specified	
Aryl Hydrocarbon Receptor (AHR)	Ligand- dependent transcription factor	Marks for proteasomal degradation, creating a negative feedback loop.	Not specified	



Estrogen Receptor α (ERα)	Nuclear hormone receptor	Marks for proteasomal degradation; modification occurs in the ligand-independent transactivation domain.	Not specified
Androgen Receptor (AR)	Nuclear hormone receptor	Marks for proteasomal degradation; MARylation occurs on key cysteine residues in the N-terminal domain upon agonist binding.	Cysteine
Hypoxia- inducible factor 1α (HIF-1α)	Transcription factor	Recruited to nuclear bodies and ADP- ribosylated, leading to degradation.	Not specified
с-Мус	Transcription factor	Encapsulated in nuclear condensates and targeted for degradation.	Not specified
α-tubulin	Cytoskeletal protein	Promotes microtubule instability.	Glutamate
Histones	Chromatin components	May contribute to maintaining an	Not specified



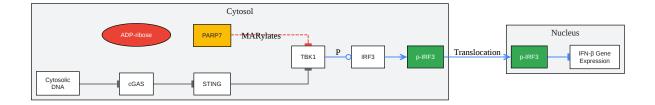
		open chromatin structure.	
CBP/p300	Transcriptional co-activators	Identified as interactors and potential targets.	Not specified

Signaling Pathways Regulated by PARP7 MARylation

PARP7 is a key node in several signaling pathways, most notably acting as a negative regulator of the type I interferon (IFN-I) response and modulating nuclear receptor activity.

Negative Regulation of Type I Interferon Signaling

PARP7 dampens the innate immune response to cytosolic nucleic acids. Upon sensing of viral or tumor-derived DNA or RNA by cGAS or RIG-I/MDA5 respectively, a signaling cascade is initiated that leads to the activation of the kinase TBK1. PARP7 can MARylate TBK1, which prevents its activating autophosphorylation, thereby inhibiting the downstream phosphorylation of IRF3 and subsequent production of type I interferons.



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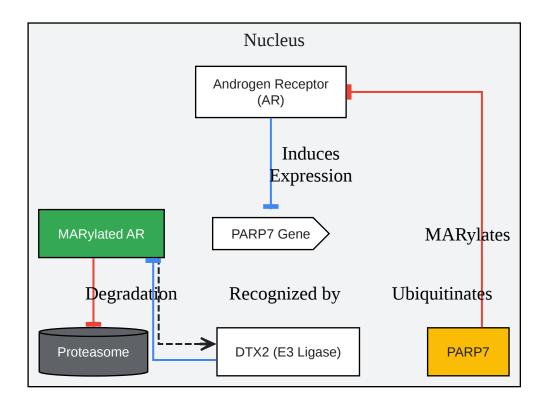
Caption: PARP7 negatively regulates Type I Interferon signaling.



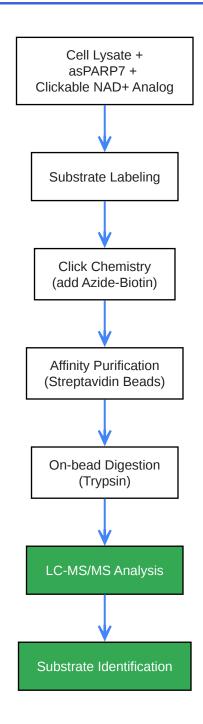
Modulation of Nuclear Receptor Signaling and Protein Stability

A significant function of PARP7 is the regulation of nuclear receptors and other transcription factors. PARP7-mediated MARylation often serves as a signal for proteasomal degradation, thus controlling the transcriptional output governed by these factors. For example, PARP7 MARylates the Androgen Receptor (AR), Estrogen Receptor (ER), and Aryl Hydrocarbon Receptor (AHR), leading to their degradation. This creates a negative feedback loop, as the expression of PARP7 itself can be induced by these same transcription factors. Conversely, PARP7 can stabilize certain proteins, such as the transcription factor FRA1, by protecting it from proteasomal degradation.









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